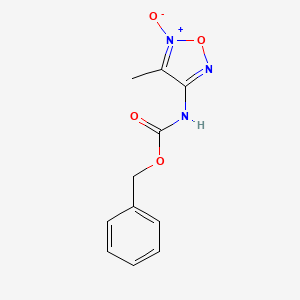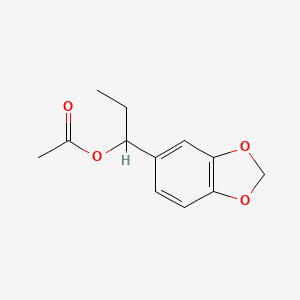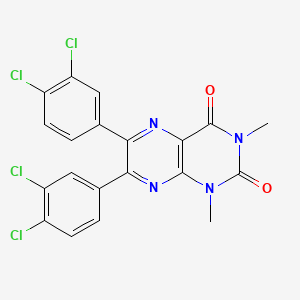
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the pteridine family, which is characterized by a fused ring system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine core through cyclization reactions. Subsequent steps involve the introduction of dichlorophenyl groups and methyl substitutions under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like compounds
Applications De Recherche Scientifique
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl groups and methyl substitutions play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pteridinedione, 6,7-bis(phenyl)-1,3-dimethyl-: Lacks the dichlorophenyl groups, resulting in different chemical properties and reactivity.
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dimethylphenyl)-1,3-dimethyl-: Contains additional methyl groups, which may affect its solubility and biological activity.
Uniqueness
2,4(1H,3H)-Pteridinedione, 6,7-bis(3,4-dichlorophenyl)-1,3-dimethyl- is unique due to the presence of dichlorophenyl groups, which enhance its chemical reactivity and potential applications. The specific arrangement of these groups and methyl substitutions contributes to its distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
60333-36-0 |
|---|---|
Formule moléculaire |
C20H12Cl4N4O2 |
Poids moléculaire |
482.1 g/mol |
Nom IUPAC |
6,7-bis(3,4-dichlorophenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C20H12Cl4N4O2/c1-27-18-17(19(29)28(2)20(27)30)25-15(9-3-5-11(21)13(23)7-9)16(26-18)10-4-6-12(22)14(24)8-10/h3-8H,1-2H3 |
Clé InChI |
AHGNLWIYXLXLCL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


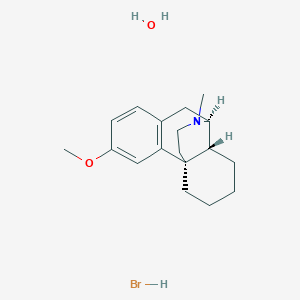
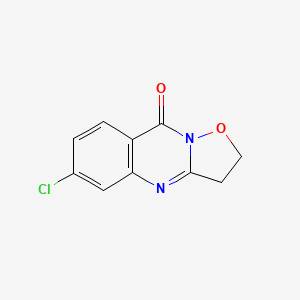

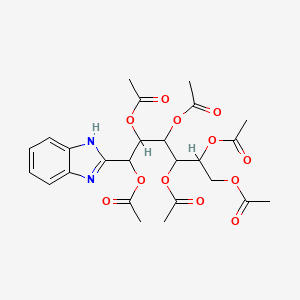
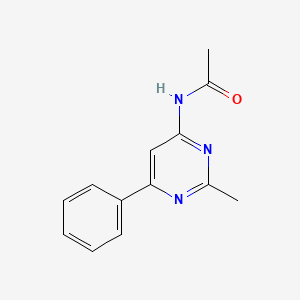
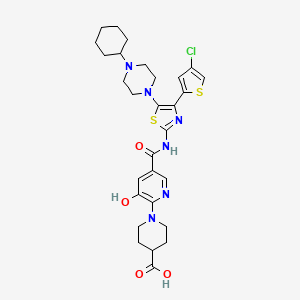
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
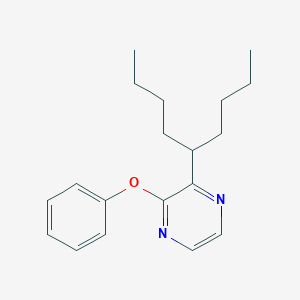
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)

